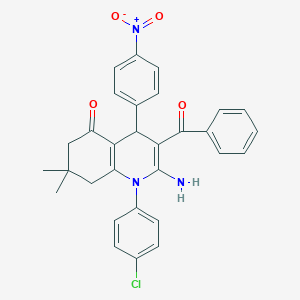
2-amino-3-benzoyl-1-(4-chlorophenyl)-7,7-dimethyl-4-(4-nitrophenyl)-6,8-dihydro-4H-quinolin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-3-benzoyl-1-(4-chlorophenyl)-7,7-dimethyl-4-(4-nitrophenyl)-6,8-dihydro-4H-quinolin-5-one, also known as DCQ, is a quinoline derivative that has been studied extensively for its potential applications in scientific research. This compound has been found to exhibit a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes. In
Mécanisme D'action
The mechanism of action of 2-amino-3-benzoyl-1-(4-chlorophenyl)-7,7-dimethyl-4-(4-nitrophenyl)-6,8-dihydro-4H-quinolin-5-one is not fully understood. However, it has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to DNA damage and cell death, which may explain its anti-cancer properties. 2-amino-3-benzoyl-1-(4-chlorophenyl)-7,7-dimethyl-4-(4-nitrophenyl)-6,8-dihydro-4H-quinolin-5-one has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10, which may explain its anti-inflammatory properties.
Biochemical and Physiological Effects:
2-amino-3-benzoyl-1-(4-chlorophenyl)-7,7-dimethyl-4-(4-nitrophenyl)-6,8-dihydro-4H-quinolin-5-one has been found to exhibit a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of topoisomerase II. 2-amino-3-benzoyl-1-(4-chlorophenyl)-7,7-dimethyl-4-(4-nitrophenyl)-6,8-dihydro-4H-quinolin-5-one has also been found to have anti-inflammatory and antioxidant properties, making it a potential treatment for a variety of inflammatory and oxidative stress-related diseases. Additionally, 2-amino-3-benzoyl-1-(4-chlorophenyl)-7,7-dimethyl-4-(4-nitrophenyl)-6,8-dihydro-4H-quinolin-5-one has been found to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-amino-3-benzoyl-1-(4-chlorophenyl)-7,7-dimethyl-4-(4-nitrophenyl)-6,8-dihydro-4H-quinolin-5-one has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been extensively studied, making it a well-characterized compound that can be used as a positive control in experiments. However, there are also limitations to using 2-amino-3-benzoyl-1-(4-chlorophenyl)-7,7-dimethyl-4-(4-nitrophenyl)-6,8-dihydro-4H-quinolin-5-one in lab experiments. It is a highly toxic compound that requires careful handling. Additionally, its mechanism of action is not fully understood, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-amino-3-benzoyl-1-(4-chlorophenyl)-7,7-dimethyl-4-(4-nitrophenyl)-6,8-dihydro-4H-quinolin-5-one. One potential direction is to further investigate its anti-cancer properties and potential as an anti-cancer agent. Another potential direction is to investigate its neuroprotective properties and potential as a treatment for neurodegenerative diseases. Additionally, further research is needed to fully understand its mechanism of action and potential limitations for lab experiments.
Méthodes De Synthèse
The synthesis of 2-amino-3-benzoyl-1-(4-chlorophenyl)-7,7-dimethyl-4-(4-nitrophenyl)-6,8-dihydro-4H-quinolin-5-one involves the condensation of 2-amino-3-benzoyl-7,7-dimethyl-4-(4-nitrophenyl)-6,8-dihydro-4H-quinolin-5-one with 4-chlorobenzaldehyde in the presence of acetic acid and acetic anhydride. The resulting product is then purified through recrystallization to obtain pure 2-amino-3-benzoyl-1-(4-chlorophenyl)-7,7-dimethyl-4-(4-nitrophenyl)-6,8-dihydro-4H-quinolin-5-one.
Applications De Recherche Scientifique
2-amino-3-benzoyl-1-(4-chlorophenyl)-7,7-dimethyl-4-(4-nitrophenyl)-6,8-dihydro-4H-quinolin-5-one has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes. 2-amino-3-benzoyl-1-(4-chlorophenyl)-7,7-dimethyl-4-(4-nitrophenyl)-6,8-dihydro-4H-quinolin-5-one has been shown to inhibit the growth of cancer cells, making it a potential anti-cancer agent. It has also been found to have anti-inflammatory and antioxidant properties, making it a potential treatment for a variety of inflammatory and oxidative stress-related diseases.
Propriétés
Nom du produit |
2-amino-3-benzoyl-1-(4-chlorophenyl)-7,7-dimethyl-4-(4-nitrophenyl)-6,8-dihydro-4H-quinolin-5-one |
|---|---|
Formule moléculaire |
C30H26ClN3O4 |
Poids moléculaire |
528 g/mol |
Nom IUPAC |
2-amino-3-benzoyl-1-(4-chlorophenyl)-7,7-dimethyl-4-(4-nitrophenyl)-6,8-dihydro-4H-quinolin-5-one |
InChI |
InChI=1S/C30H26ClN3O4/c1-30(2)16-23-26(24(35)17-30)25(18-8-12-22(13-9-18)34(37)38)27(28(36)19-6-4-3-5-7-19)29(32)33(23)21-14-10-20(31)11-15-21/h3-15,25H,16-17,32H2,1-2H3 |
Clé InChI |
GZNCSHHTJXVCPU-UHFFFAOYSA-N |
SMILES isomérique |
CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)Cl)N)C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)[N+](=O)[O-])C(=O)C1)C |
SMILES |
CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)Cl)N)C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)[N+](=O)[O-])C(=O)C1)C |
SMILES canonique |
CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)Cl)N)C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)[N+](=O)[O-])C(=O)C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-tert-butyl-2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B304303.png)
![(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone](/img/structure/B304304.png)
![(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone](/img/structure/B304305.png)
![(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone](/img/structure/B304306.png)
![[3-Amino-6-phenyl-4-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridin-2-yl]([1,1'-biphenyl]-4-yl)methanone](/img/structure/B304307.png)
![[3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](biphenyl-4-yl)methanone](/img/structure/B304308.png)
![(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(biphenyl-4-yl)methanone](/img/structure/B304310.png)






